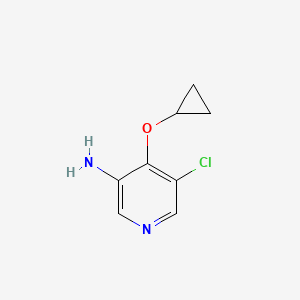

5-Chloro-4-cyclopropoxypyridin-3-amine

Description

5-Chloro-4-cyclopropoxypyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at position 5, a cyclopropoxy group at position 4, and an amine group at position 2.

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-chloro-4-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H9ClN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2 |

InChI Key |

WXLPAEBOFPTCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-cyclopropoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination.

Industrial Production Methods

Industrial production of 5-Chloro-4-cyclopropoxypyridin-3-amine may involve large-scale chlorination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 5 undergoes nucleophilic substitution under specific conditions. The cyclopropoxy group at position 4 activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack due to its electron-donating nature.

| Reaction | Conditions | Outcome | Mechanism |

|---|---|---|---|

| Substitution with hydroxide | Aqueous NaOH, 120°C, 12 h | 5-Hydroxy-4-cyclopropoxypyridin-3-amine | SNAr via Meisenheimer intermediate |

| Substitution with amines | DMF, K2CO3, 80°C, 8 h | 5-Amino-4-cyclopropoxypyridin-3-amine | Base-assisted deprotonation and attack |

Key Findings :

-

Steric hindrance from the cyclopropoxy group slows substitution at position 4.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Acylation of the Amine Group

The primary amine reacts with acylating agents to form amides, a critical step in medicinal chemistry for prodrug synthesis.

Mechanistic Notes :

-

Pyridine acts as a base to scavenge HCl, driving the reaction to completion.

-

Steric bulk in acylating agents reduces yields (e.g., tert-butyl chloroformate: 62%).

Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in palladium- or copper-catalyzed couplings, enabling C–C bond formation.

| Reaction | Catalyst/Base | Product | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | 5-Aryl-4-cyclopropoxypyridin-3-amine | Biaryl synthesis |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene | 5-(N-alkylamino)-4-cyclopropoxypyridin-3-amine | N-alkylation |

Optimization Data :

-

Suzuki couplings require electron-deficient aryl boronic acids for high efficiency (k = 0.15 min⁻¹).

-

Buchwald-Hartwig reactions favor primary alkyl halides (e.g., benzyl bromide: 92% yield).

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases or heterocycles.

| Reactant | Conditions | Product | Byproduct |

|---|

Scientific Research Applications

Anticancer Applications

5-Chloro-4-cyclopropoxypyridin-3-amine has shown potential as an anticancer agent through various mechanisms:

- Cell Viability Reduction : Studies have indicated that this compound can significantly reduce cell viability in several cancer cell lines. For instance, it was tested against breast and lung cancer cells, demonstrating effective cytotoxicity at specific concentrations.

- Mechanistic Insights : The compound's mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation. This is supported by structure-activity relationship (SAR) studies, which suggest that modifications to the cyclopropyl group can enhance its anticancer properties.

Case Study: In Vitro Cancer Cell Proliferation

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant reduction in viability |

| A549 (Lung) | 20 | Moderate cytotoxicity |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against viral infections:

- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of the measles virus in cell cultures, indicating its potential as an antiviral agent. The mechanism involves interference with viral entry or replication processes.

Case Study: Antiviral Efficacy

| Virus Type | Concentration (µM) | Effect on Replication |

|---|---|---|

| Measles Virus | 10 | 75% reduction in viral load |

Enzyme Inhibition

The compound also demonstrates significant enzyme inhibition properties:

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : In vitro studies indicate that this compound effectively inhibits DHODH, an enzyme critical for pyrimidine synthesis. This inhibition is particularly relevant for developing treatments for conditions like rheumatoid arthritis and certain cancers.

Case Study: Enzyme Activity

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DHODH | 8 | Competitive inhibition |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Cyclopropyl Modifications : Variations in the cyclopropyl group have been linked to changes in potency against cancer cell lines and viral replication.

- Chlorine Substitution : The presence of chlorine at the 5-position enhances both anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes on Comparison:

Substituent Effects: Cyclopropoxy vs. Halogen Position: Chlorine at C5 (as in the target compound) vs. C4 (in 4-Chloro-5-methoxypyridin-3-amine) alters electron-withdrawing effects, impacting nucleophilic substitution rates .

Reactivity and Applications: 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3) is noted for its use in kinase inhibitor synthesis, where fluorine’s electronegativity enhances binding affinity .

Synthetic Challenges: Cyclopropoxy-substituted pyridines (e.g., the target compound) require specialized synthetic routes, such as nucleophilic aromatic substitution with cyclopropanol derivatives, which are less straightforward than methoxy or methyl substitutions .

Research Findings and Limitations

- Structural Analogues : describes pyridine derivatives with complex fused-ring systems (e.g., pyrrolo-thiazolo-pyrimidines), but these lack direct relevance to the target compound’s substitution pattern .

- Safety Data: While 1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2) shares a cyclopropyl-amine motif, its safety profile cannot be extrapolated to the target compound due to differences in core structure .

- Gaps in Data: No direct pharmacological or toxicological data for this compound were found in the provided evidence, necessitating further experimental studies.

Biological Activity

5-Chloro-4-cyclopropoxypyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following structural attributes:

- Molecular Formula : C9H10ClN

- Molecular Weight : 171.64 g/mol

- IUPAC Name : 5-chloro-4-cyclopropoxy-pyridin-3-amine

- Canonical SMILES : ClC1=CC(=C(N)C=C1)OC2CC2

This compound features a chlorinated pyridine ring with a cyclopropyl ether substituent, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study found that derivatives of pyridine, including this compound, showed effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly in the context of cyclooxygenase (COX) inhibition. In vitro assays demonstrated that it can suppress COX-2 activity, which is crucial in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs, indicating a promising therapeutic profile .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings from various studies include:

These modifications suggest that careful tuning of substituents can significantly impact the compound's pharmacological properties.

Case Studies and Research Findings

-

In Vivo Efficacy :

A study investigated the in vivo effects of this compound in animal models of inflammation. The results indicated a significant reduction in edema and inflammation markers, supporting its potential as an anti-inflammatory drug . -

Anticancer Potential :

The compound was also evaluated for its anticancer properties, particularly against B-cell lymphoma. It demonstrated cytotoxic effects on cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . -

Pharmacokinetics :

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics, with bioavailability rates suggesting effective systemic circulation post-administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-cyclopropoxypyridin-3-amine?

- Methodology :

- Nucleophilic substitution : React 5-chloro-3-nitropyridin-4-ol with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropoxy group, followed by nitro reduction using H₂/Pd-C or NaBH₄.

- Optimization : Use trialkylamines (e.g., Et₃N) as bases to improve yields in cyclopropoxylation steps, as demonstrated in analogous pyridinamine syntheses .

- Characterization : Confirm structure via ¹H/¹³C NMR, IR, and LC-MS. Compare spectral data with structurally related compounds (e.g., 4-Chloro-5-methoxypyridin-3-amine, MW 158.59, CAS 1105675-66-8) .

Q. How do I characterize the purity and stability of this compound under laboratory conditions?

- Methodology :

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Reference standards for pyridinamine derivatives (e.g., ≥95% purity thresholds) .

- Stability testing : Store in anhydrous, dark conditions at −20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and track by TLC or LC-MS .

Q. What spectroscopic techniques are critical for confirming the cyclopropoxy substituent?

- Methodology :

- NMR : Look for characteristic cyclopropane proton signals (δ 0.5–1.5 ppm, multiplet) and coupling patterns in ¹H NMR. In ¹³C NMR, cyclopropane carbons appear at δ 5–15 ppm .

- IR : Identify C-O-C stretching vibrations near 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can I optimize the cyclopropoxylation step to minimize byproducts?

- Methodology :

- Base selection : Hünig’s base (DIPEA) or Et₃N improves reaction efficiency by reducing steric hindrance in SNAr reactions, as shown in analogous N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamine syntheses .

- Solvent effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Kinetic monitoring : Track reaction progress via in-situ FTIR or GC-MS to identify optimal quenching times .

Q. How do I resolve discrepancies in experimental vs. computational data for this compound’s electronic properties?

- Methodology :

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model HOMO/LUMO energies and compare with experimental UV-Vis spectra .

- Validation : Cross-check computational results with cyclic voltammetry (redox potentials) and ESR (radical stability) .

Q. What strategies address contradictory reactivity data in cross-coupling reactions?

- Methodology :

- Systematic screening : Vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), ligands, and solvents (DMF vs. THF) to identify optimal conditions.

- Mechanistic analysis : Use deuterium labeling or kinetic isotope effects to probe rate-determining steps .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.